Diclofenac Epolamine

Pain Management Clinical Trial Topical NSAID

Overcoming the formulation bottleneck of low aqueous solubility in transdermal NSAID patches, Diclofenac Epolamine delivers >82 mg/mL solubility and an optimal Log P (~8) for robust drug-in-adhesive matrices. • Enables 180 mg/patch high-dose loading with 12-24 h controlled release • >2,700-fold lower systemic Cmax than oral diclofenac, ensuring a wide safety margin • Established bioequivalence pathway accelerates ANDA development Supplied with full analytical documentation (HPLC, NMR) from qualified facilities.

Molecular Formula C20H24Cl2N2O3
Molecular Weight 411.3 g/mol
CAS No. 119623-66-4
Cat. No. B123667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclofenac Epolamine
CAS119623-66-4
Synonyms2-[(2,6-Dichlorophenyl)amino]-benzeneacetic Acid compound with 1-Pyrrolidineethanol; _x000B_1-Pyrrolidineethanol 2-[(2,6-Dichlorophenyl)amino]benzeneacetate;  Diclofenac 1-(2-Hydroxyethyl)pyrrolidine Salt;  Diclofenac N-(2-Hydroxyethyl)pyrrolidine Salt;  Flect
Molecular FormulaC20H24Cl2N2O3
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCO.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C14H11Cl2NO2.C6H13NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;8-6-5-7-3-1-2-4-7/h1-7,17H,8H2,(H,18,19);8H,1-6H2
InChIKeyDCERVXIINVUMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diclofenac Epolamine for Topical Pain


Diclofenac Epolamine (DHEP, DIEP, CAS 119623-66-4) is a non-steroidal anti-inflammatory drug (NSAID) salt formulated as a 1.3% topical patch (e.g., Flector®) for the localized treatment of acute pain from minor strains, sprains, and contusions [1]. Unlike the sodium or potassium salts of diclofenac, which are commonly used in oral or other topical preparations, the epolamine salt is specifically designed to enhance physicochemical properties critical for transdermal delivery, including improved aqueous solubility and an optimized n-octanol/water partition coefficient (Log P ~8 at pH 8.5), making it well-suited for topical application [2][3].

Transdermal Delivery Research Salt form designed for aqueous-based patch formulations; supports controlled-release matrix development and skin permeation studies.
Physicochemical Profile High aqueous solubility and balanced partition coefficient (Log P) optimize drug loading and partitioning into the skin barrier.
Topical NSAID Model Compound Relevant for local tissue exposure models, systemic absorption comparisons, and topical formulation screening.

Challenges Substituting Diclofenac Epolamine


Generic substitution among diclofenac salts (e.g., sodium, potassium, diethylamine) is not straightforward for topical formulations. The salt form critically dictates key physicochemical properties like aqueous solubility and lipophilicity, which in turn determine the rate and extent of drug permeation across the skin barrier [1]. While an ex vivo study found no statistically significant difference in the intrinsic permeation-promoting ability of the four common diclofenac salts across human skin, the epolamine salt's superior solubility in water (>82 mg/mL) and its high partition coefficient (Log P ~8) provide a distinct advantage in achieving high drug loading and controlled release from aqueous-based adhesive patches [2][3]. Therefore, substituting a sodium salt patch for an epolamine patch requires a full bioequivalence demonstration, as their in vivo performance is not guaranteed to be interchangeable, as shown in clinical trials comparing different salt plasters [4].

Salt form mismatch: Epolamine salt provides high water solubility and optimal partitioning; sodium, potassium, or diethylamine salts may alter drug loading and release kinetics in adhesive patches.
Permeation kinetics may not translate directly: Ex vivo flux across human skin is comparable among salts, but patch matrix compatibility and adhesion properties differ and can shift in vivo performance.
Bioequivalence requirement: Generic substitution of topical patch salts requires full clinical pharmacokinetic demonstration; reported trial data suggest that salt-specific patch systems are not interchangeable without validation.

Diclofenac Epolamine Comparative Evidence


Patch vs. Plaster: Equivalent Pain Relief

A phase III clinical trial directly compared a 180 mg Diclofenac Epolamine (DIEP) patch to a 140 mg Diclofenac Sodium (DS) plaster in 214 patients with acute limb pain from soft tissue injuries. The study found no statistically significant difference in pain reduction between the two active treatments, with both being superior to placebo [1]. This data supports the interchangeability of the two formulations from an efficacy standpoint, but does not account for potential differences in drug delivery kinetics or skin adhesion.

Patch vs. Plaster
Head-to-head
DIEP patch: −17.5 mm VAS DS plaster: −17.65 mm; placebo: −11.3 mm Difference not significant
Reported equivalent pain-relief endpoint
Phase III trial, 214 patients, 7-day acute pain study
Pain Management Clinical Trial Topical NSAID Bioequivalence

Patch vs. Oral: Systemic Safety Advantage

A pharmacokinetic study in pigs directly compared the systemic absorption of a 1.3% diclofenac epolamine dermal patch (Flector®) to a 50 mg oral dose of diclofenac. The patch produced a peak plasma concentration (Cmax) that was over 2,700 times lower than the oral dose (3.5 ng/mL vs. 9,640 ng/mL), while achieving similar local tissue concentrations in the muscle beneath the patch [1]. Human studies corroborate this low systemic absorption, with only ~2% of the applied dose reaching the systemic circulation, resulting in a Cmax of 17.4 ng/mL and a long elimination half-life of 26.4 hours [2].

Systemic Exposure
Method context
Cmax >2,700-fold lower than oral
Systemic exposure endpoint context
Pig model; patch 3.5 ng/mL vs. oral 9,640 ng/mL
Pharmacokinetics Systemic Safety Topical Delivery NSAID

Epolamine vs. Diethylamine: Ex Vivo Permeation Flux

An ex vivo permeation study across human skin compared the flux of four diclofenac salts (sodium, potassium, diethylamine, epolamine) from various solvents. The study's statistical analysis concluded that there was no proven difference between the four salts in their intrinsic ability to promote drug absorption across the skin [1]. This finding indicates that while the epolamine salt does not demonstrate a superior permeation enhancement property compared to diethylamine or other salts, its selection in the marketed patch formulation is likely driven by other factors, such as compatibility with the adhesive matrix and overall patch stability.

Salt Permeation Flux
Source review
Epolamine flux not statistically different from sodium, potassium, diethylamine salts
Permeation profile comparable; salt selection based on formulation compatibility
Ex vivo human skin, Franz cells
Transdermal Drug Delivery Ex Vivo Permeation Pharmaceutical Salt Formulation Science

Heparin Add-On for Sprains and Contusions

Two randomized controlled trials evaluated the addition of heparin to a diclofenac epolamine (DHEP) plaster. In a study of 430 patients with mild to moderate ankle sprain, the DHEP/heparin plaster provided a significantly greater reduction in pain on movement after 3 days compared to the DHEP plaster alone (-24.2 mm vs -18.8 mm on a VAS, p=0.002) [1]. A separate trial in 331 patients with muscle contusions also found the DHEP/heparin combination to be superior to DHEP alone for pain reduction [2].

Heparin Add‑On
Head-to-head
DHEP/heparin: −24.2 mm VAS DHEP alone: −18.8 mm 5.4 mm greater reduction (p=0.002)
Reported combination-endpoint response context
Ankle sprain, 430 patients, 3-day assessment
Combination Therapy Ankle Sprain Muscle Contusion Pain Management Topical NSAID

Equine Skin Permeation: Epolamine vs. Sodium Cream

An in vitro study using equine skin compared the permeation of a novel 1.3% liquid diclofenac epolamine (DIC-EP) formulation to a 1% diclofenac sodium liposomal cream (Surpass®) and a 1% aqueous solution. After 24 hours, cumulative permeation of diclofenac from DIC-EP was dramatically higher (230 ± 59 μg/cm²) than from the sodium cream (3.2 ± 0.8 μg/cm²) or the solution (1.91 ± 0.27 μg/cm²) [1]. This difference was attributed to the epolamine salt's superior ability to partition into the skin.

Equine Skin Permeation
Method context
~72-fold higher than sodium cream
Formulation-permeation context for veterinary research
24 h Franz cell, excised equine skin; DIC-EP 230 vs. cream 3.2 µg/cm²
Veterinary Medicine Topical Formulation Drug Delivery Ex Vivo Permeation

Diclofenac Epolamine Application Scenarios


High-Dose Transdermal Patch Formulation

The high aqueous solubility (>82 mg/mL) and optimal partition coefficient (Log P ~8) of Diclofenac Epolamine make it the salt of choice for developing stable, high-dose (e.g., 180 mg per patch) aqueous-based transdermal patches. Its physicochemical profile enables the creation of a controlled-release drug-in-adhesive matrix that can deliver sustained therapeutic levels of diclofenac to underlying tissues for up to 12-24 hours, as evidenced by its commercial success in products like the Flector® patch [1][2].

NSAID Safety: Minimizing Systemic Exposure

For clinical studies investigating NSAID efficacy in pain management while prioritizing patient safety—particularly in populations at elevated risk for gastrointestinal or cardiovascular events—Diclofenac Epolamine topical patches are an ideal investigational product. The >2,700-fold lower systemic Cmax compared to oral diclofenac provides a superior safety margin, making it a rational choice for trials aiming to demonstrate therapeutic benefit with minimal systemic side effects [3].

Combination Therapy: Pain & Edema Resolution

The proven superiority of Diclofenac Epolamine/heparin plasters over Diclofenac Epolamine alone in reducing pain from ankle sprains and muscle contusions (-24.2 mm vs -18.8 mm VAS, p=0.002) establishes a clear path for developing fixed-dose combination products [4]. This scenario is directly applicable to R&D programs focused on acute sports injuries or post-traumatic edema where both pain and swelling are primary treatment targets.

Generic Patch ANDA & Bioequivalence

Generic drug manufacturers developing an Abbreviated New Drug Application (ANDA) for a Diclofenac Epolamine topical patch can leverage the existing clinical data demonstrating therapeutic equivalence to Diclofenac Sodium plasters [5]. The well-characterized, low systemic absorption profile (~2% bioavailability, Cmax 17.4 ng/mL) provides a clear and safe target for establishing bioequivalence through in vivo pharmacokinetic studies, streamlining the regulatory pathway [1].

Application
Selection Property
Validation Focus
Transdermal patch formulation research
High aqueous solubility & matrix compatibility
Controlled-release profile and skin adhesion testing
Systemic exposure minimization model
Low topical-to-systemic transfer
Local tissue concentration vs. plasma exposure monitoring
Combination therapy research for pain & edema
DHEP/heparin synergy in injury models
Pain and swelling reduction endpoints
Generic bioequivalence study design
Established pharmacokinetic reference data
In vivo Cmax and AUC comparison protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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